molecular formula C21H21FN2O3 B2651075 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one CAS No. 859864-56-5

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one

Cat. No. B2651075
CAS RN: 859864-56-5
M. Wt: 368.408
InChI Key: GIOGGQZXMZYKLF-UHFFFAOYSA-N
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Description

The compound “4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound, has been the subject of recent developments . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as NMR spectroscopy . For example, the 1H-NMR spectrum can provide information about the proton environment in the molecule .


Chemical Reactions Analysis

The chemical reactions involving the compound can be studied using various techniques. For instance, the aminomethylation reaction is evidenced by the lack of a signal for the proton at the N2 nitrogen atom of the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point, UV max, and mass spectrometry data can provide valuable information about the compound .

Scientific Research Applications

Metabolic Studies

  • Flunarizine's metabolism has been investigated using liver fractions and isolated hepatocytes from rats, dogs, and humans. The major in vitro metabolites were characterized, revealing species-specific metabolic pathways and sex differences in rats (Lavrijsen et al., 1992).

Synthesis Methods

  • The synthesis of flunarizine and its isomers has been explored, including methods using Fe-catalysis and various chemical reactions (Shakhmaev et al., 2016).

Structural Analysis

  • Crystallographic studies have provided insights into the molecular structure of flunarizine and its salts. These studies help in understanding the compound's physical and chemical properties (Betz et al., 2011).

Antimicrobial Activity

  • Some derivatives of flunarizine have been synthesized and screened for antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Bektaş et al., 2007).

Luminescent Properties

  • Research on the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent like flunarizine has been conducted. This research is significant in the field of fluorescent materials and sensors (Gan et al., 2003).

Antagonist Activity

  • Flunarizine derivatives have been studied for their antagonist activity on certain receptors, contributing to the understanding of their pharmacological effects (Watanabe et al., 1992).

Mechanism of Action

The compound is known to inhibit human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .

Safety and Hazards

The compound may pose certain hazards. For instance, it is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 - Eye Dam. 1 - Skin Sens. 1A . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The compound has potential applications in the treatment of allergies, hay fever, angioedema, and urticaria . Further work is needed to modify the structures of the compounds to increase their activity and decrease their cytotoxicity in humans and animals .

properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-14-19(25)7-6-18-15(12-20(26)27-21(14)18)13-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12,25H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOGGQZXMZYKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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